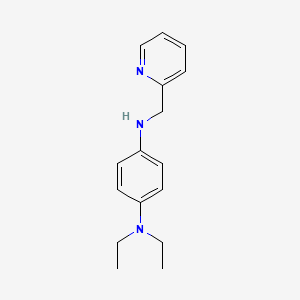
1-N,1-N-ジエチル-4-N-(ピリジン-2-イルメチル)ベンゼン-1,4-ジアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N,1-N-diethyl-4-N-(pyridin-2-ylmethyl)benzene-1,4-diamine is an organic compound with the molecular formula C16H21N3. It is a derivative of benzene-1,4-diamine, where the nitrogen atoms are substituted with diethyl and pyridin-2-ylmethyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
科学的研究の応用
1-N,1-N-diethyl-4-N-(pyridin-2-ylmethyl)benzene-1,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
作用機序
Target of Action
The compound, also known as N1,N1-diethyl-N4-[(pyridin-2-yl)methyl]benzene-1,4-diamine, is a type of organic intermediate . It belongs to the class of pyridine-based ligands . Pyridine ligands and their derivatives have the ability to donate sigma electrons and accept pi electrons, allowing them to form stable complexes with various metals . These metal complexes are the primary targets of this compound .
Mode of Action
The compound interacts with its targets, the metal complexes, through its pyridine groups . The pyridine groups donate sigma electrons and accept pi electrons, forming stable complexes with the metals . This interaction results in changes in the electronic structure of the metal complexes, which can influence their reactivity and other properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of different metals in the environment could influence the compound’s ability to form stable complexes Additionally, factors such as pH, temperature, and the presence of other chemicals could also potentially influence the compound’s action, efficacy, and stability
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,1-N-diethyl-4-N-(pyridin-2-ylmethyl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with diethylamine and pyridine-2-carbaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C) and a reducing agent like sodium borohydride (NaBH4). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 1-N,1-N-diethyl-4-N-(pyridin-2-ylmethyl)benzene-1,4-diamine may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The final product is typically purified using techniques such as recrystallization or column chromatography .
化学反応の分析
Types of Reactions
1-N,1-N-diethyl-4-N-(pyridin-2-ylmethyl)benzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-2-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding N-oxides or quinones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted benzene-1,4-diamine derivatives.
類似化合物との比較
Similar Compounds
N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: A similar compound with four pyridinyl groups instead of diethyl and pyridin-2-ylmethyl groups.
N1,N1-diethyl-N4-(pyridin-4-ylmethyl)benzene-1,4-diamine: A structural isomer with the pyridinyl group at a different position.
Uniqueness
1-N,1-N-diethyl-4-N-(pyridin-2-ylmethyl)benzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
4-N,4-N-diethyl-1-N-(pyridin-2-ylmethyl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-3-19(4-2)16-10-8-14(9-11-16)18-13-15-7-5-6-12-17-15/h5-12,18H,3-4,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDRPCGUPSWPDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














